molecular formula C13H17BF2O2 B3037815 2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627525-89-7

2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3037815
CAS No.: 627525-89-7
M. Wt: 254.08 g/mol
InChI Key: JELHVFORSVSSJD-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a phenyl ring substituted with a difluoromethyl (-CF₂H) group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity imparted by the pinacol boronate group . The difluoromethyl substituent introduces both steric bulk and electronic effects, modulating the compound’s reactivity in catalytic transformations.

Properties

IUPAC Name

2-[3-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELHVFORSVSSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160210
Record name 2-[3-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627525-89-7
Record name 2-[3-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627525-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethylation reagents such as difluoromethyl sulfone or difluoromethyl iodide. The reaction is often carried out under mild conditions using a base such as sodium bicarbonate and a photocatalyst like Ir(ppy)3, with blue LED irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics allow it to participate in various reactions that are beneficial in drug development and synthesis:

  • Drug Synthesis : The difluoromethyl group enhances the lipophilicity of the molecule, which can improve the bioavailability of potential drugs. This modification is useful in designing pharmaceuticals that require enhanced penetration through biological membranes.
  • Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties. Studies have shown that modifications of dioxaborolanes can lead to compounds that selectively target cancer cells, reducing side effects associated with traditional chemotherapy .

Materials Science

The unique properties of 2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can act as a cross-linking agent in polymer synthesis, leading to materials with enhanced mechanical properties and thermal stability. Its ability to form stable bonds with various organic substrates makes it a candidate for developing advanced materials .
  • Fluorescent Materials : Due to its unique electronic structure, this compound can be incorporated into fluorescent materials used in optoelectronic devices. It has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient light emission and energy conversion are crucial .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the efficacy of boron-containing compounds similar to 2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells while sparing normal cells, highlighting the potential for targeted cancer therapies .

Case Study 2: Polymer Synthesis

Research conducted at a leading university explored the use of this compound as a cross-linking agent in creating high-performance polymers. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers. This advancement could lead to new applications in aerospace and automotive industries where material performance is critical .

Mechanism of Action

The mechanism by which 2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in modifying the properties of other molecules. The boron moiety allows for efficient coupling reactions, facilitating the formation of complex structures .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -F) generally improve reaction rates in cross-coupling but may require harsher conditions .
  • Bulky substituents like -CF₂H necessitate optimized catalysts (e.g., Pd(PPh₃)₂Cl₂) to avoid steric hindrance .

Suzuki-Miyaura Cross-Coupling

  • Target Compound : Demonstrates moderate reactivity in coupling reactions due to the -CF₂H group’s steric demand. Used in pharmaceutical intermediates (e.g., RET kinase inhibitors) .
  • Chlorinated Analog () : Higher reactivity in couplings due to electron-deficient aryl rings; used in antitumor agent synthesis (62.3% yield in indazole derivatives) .
  • Ethynyl Derivative () : Ideal for constructing conjugated polymers or bioconjugates via alkyne-azide cycloaddition .

Stability and Handling

  • Difluoromethyl vs. Difluoromethoxy () : The -OCF₂ group in ’s compound increases polarity and hydrolysis susceptibility compared to -CF₂H .
  • Safety Profiles : Compounds with -CF₂H/-OCF₂ () exhibit warnings for skin/eye irritation (H315, H319), whereas chlorinated analogs () may pose greater environmental toxicity .

Pharmaceutical Relevance

  • Target Compound : Intermediate in RET kinase inhibitors (e.g., selpercatinib), leveraging boronate stability for selective coupling .
  • Chlorinated Analog () : Key precursor in indazole-based antitumor agents, achieving 76.2% yield in carboxylic acid derivatives .
  • Crisaborole Synthesis () : Demonstrates the utility of pinacol boronates in dermatological agents, with optimized Miyaura borylation avoiding hazardous reagents .

Biological Activity

2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 627525-89-7) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H17BF2O2
  • Molecular Weight : 254.08 g/mol
  • Purity : Typically >98%
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C .

Research indicates that boron-containing compounds can exhibit various biological activities, particularly in the context of enzyme inhibition and modulation of signaling pathways. The specific compound in focus has been studied for its interactions with protein kinases and other enzymes involved in cellular signaling.

Inhibition of Protein Kinases

Recent studies have highlighted the role of similar dioxaborolane derivatives as selective inhibitors of protein kinases. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on kinases such as PKMYT1, which is crucial for regulating cell cycle progression and DNA damage response .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl ring and the dioxaborolane core significantly affect the compound's biological activity. For example:

  • Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish potency against specific targets.
  • Boron Atom Coordination : The electronic properties of the boron atom influence binding affinity and selectivity towards target enzymes .

Biological Activity Data

A summary of biological activity data for 2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is presented below:

ActivityTargetIC50 (µM)Reference
PKMYT1 InhibitionKinase0.69
Enzyme SelectivityEPHB3 vs PKMYT1Higher affinity for PKMYT1
Cellular Activity AssayCDK1 PhosphorylationConfirmed potency enhancement

Case Study 1: PKMYT1 Inhibition

In a study evaluating various derivatives for PKMYT1 inhibition, the compound demonstrated a potent IC50 value of 0.69 µM. This highlights its potential as a therapeutic agent in cancers where PKMYT1 is overexpressed .

Case Study 2: Selectivity Profile

Further investigations into selectivity revealed that while initial compounds were non-specific ephrin inhibitors, modifications led to enhanced selectivity for PKMYT1 over other kinases like EPHB3. This finding underscores the importance of structural modifications in developing selective inhibitors .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
The synthesis typically involves a Suzuki-Miyaura coupling precursor approach. Key steps include:

  • Borylation : Reacting 3-(difluoromethyl)phenyl halides with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–90°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve ≥95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 9:1 hexane:EtOAc) .
  • Critical Parameters : Moisture-sensitive intermediates require inert atmosphere (argon/nitrogen). Confirm purity via ¹H/¹³C NMR and LC-MS .

Basic: Which spectroscopic techniques are most effective for structural validation?

Methodological Answer:

  • NMR : ¹H NMR shows characteristic peaks for the dioxaborolane ring (δ 1.3–1.4 ppm, singlet for 4×CH₃) and difluoromethyl group (δ 5.8–6.2 ppm, triplet for CHF₂). ¹¹B NMR confirms boron coordination (δ ~30 ppm) .
  • X-ray Crystallography : Resolves steric effects of the tetramethyl groups and confirms planarity of the boronate ester. Example: Crystallize in dichloromethane/hexane at –20°C; space group P2₁/c with Z = 4 .
  • FT-IR : B–O stretching at ~1350 cm⁻¹ and C–F vibrations at 1100–1200 cm⁻¹ .

Advanced: How do electronic effects of the difluoromethyl group influence cross-coupling reactivity?

Methodological Answer:

  • Electron-Withdrawing Nature : The –CF₂H group increases electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions. Compare reactivity with non-fluorinated analogs via kinetic studies (e.g., pseudo-first-order rate constants) .
  • Side Reactions : Fluorine substituents may promote protodeboronation under basic conditions. Mitigate by optimizing base (e.g., K₂CO₃ vs. CsF) and temperature (60°C vs. rt) .
  • Computational Insights : DFT calculations (B3LYP/6-31G*) predict charge distribution at boron and aryl ring, correlating with experimental yields .

Advanced: How to resolve contradictions in catalytic activity data across studies?

Methodological Answer:

  • Variable Control : Compare ligand effects (e.g., SPhos vs. XPhos), solvent polarity (THF vs. dioxane), and catalyst loading (1–5 mol% Pd). Tabulate conditions and yields from peer-reviewed studies (Table 1) .
  • Statistical Analysis : Apply ANOVA to identify significant variables. Example: A 3² factorial design testing Pd source and temperature .
  • Reproducibility : Validate protocols using standardized reagents (e.g., Sigma-Aldryl Pd catalysts) and replicate experiments ≥3 times .

Table 1: Catalytic Conditions Comparison

CatalystLigandSolventYield (%)Reference
Pd(OAc)₂SPhosTHF78
PdCl₂XPhosDioxane85

Advanced: What strategies improve stability during long-term storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the boronate ester in humid environments. Monitor via ¹H NMR (disappearance of B–O peaks) .
  • Stabilization : Store under argon at –20°C in amber vials with molecular sieves (3Å). Add 0.1% BHT to inhibit radical degradation .
  • Quality Control : Periodic LC-MS analysis (ESI+ mode) to detect oxidation byproducts (e.g., boronic acid at m/z 245) .

Advanced: How to design experiments for probing regioselectivity in functionalization?

Methodological Answer:

  • Competitive Reactions : React with equimolar aryl halides (e.g., 4-bromo vs. 3-iodotoluene) and quantify products via GC-MS .
  • Isotopic Labeling : Use deuterated substrates (e.g., D₄-THF) to trace mechanistic pathways in transmetalation .
  • In Situ Monitoring : Employ ReactIR to detect intermediate boronates during coupling .

Advanced: What computational tools predict solubility and aggregation behavior?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation in THF/water mixtures using GROMACS. Parameters: OPLS-AA force field, 298 K, 1 atm .
  • COSMO-RS : Predict logP values (experimental: ~2.8) and miscibility with common solvents .
  • DLS/Zeta Potential : Measure aggregation in aqueous buffers (pH 7.4) to assess bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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